JO146

Description

BenchChem offers high-quality JO146 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JO146 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H44N3O7P |

|---|---|

Molecular Weight |

601.7 g/mol |

IUPAC Name |

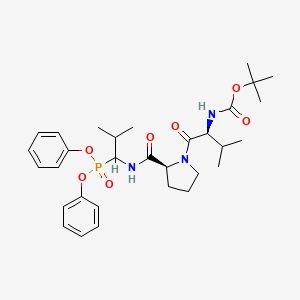

tert-butyl N-[(2S)-1-[(2S)-2-[(1-diphenoxyphosphoryl-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H44N3O7P/c1-21(2)26(32-30(37)39-31(5,6)7)29(36)34-20-14-19-25(34)27(35)33-28(22(3)4)42(38,40-23-15-10-8-11-16-23)41-24-17-12-9-13-18-24/h8-13,15-18,21-22,25-26,28H,14,19-20H2,1-7H3,(H,32,37)(H,33,35)/t25-,26-,28?/m0/s1 |

InChI Key |

FOEQHKOSOICMEF-QIELNMHASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

JO146: An In-depth Technical Guide on the HtrA Inhibitor's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JO146 is a potent, peptide-based irreversible inhibitor of the High Temperature Requirement A (HtrA) family of serine proteases. Primarily investigated for its antibacterial properties, particularly against Chlamydia trachomatis and Helicobacter pylori, JO146 offers a novel mechanism of action by targeting a key bacterial virulence and stress-response factor. This technical guide provides a comprehensive overview of the core mechanism of action of JO146, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. While the direct effects of JO146 on human HtrA proteases and associated signaling pathways are not yet extensively documented in publicly available literature, this guide also explores the potential implications of HtrA1 inhibition in the context of pathways crucial to human health and disease, such as TGF-β, WNT, Notch, and FGF signaling.

Core Mechanism of Action

JO146 is a tri-peptide mimetic that acts as a suicide inhibitor of HtrA proteases. Its mechanism involves the formation of a stable, covalent bond with the active site serine residue of the HtrA enzyme, leading to its irreversible inactivation.[1] This "war-head" motif is crucial for its potent inhibitory activity.[1] The primary target of JO146 in bacteria is the periplasmic HtrA protease, which plays a critical role in protein quality control, folding of secreted proteins, and degradation of misfolded proteins, particularly under stress conditions.[1] By inhibiting HtrA, JO146 disrupts these essential cellular processes, leading to bacterial cell death.[1][2]

Visualization of the Inhibitory Mechanism

References

The Role of JO146 in Chlamydia trachomatis: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections and preventable blindness worldwide. The emergence of antibiotic resistance necessitates the exploration of novel therapeutic targets. One such target is the high-temperature requirement A (HtrA) serine protease (CtHtrA), a crucial enzyme for chlamydial survival. This technical guide provides an in-depth analysis of JO146, a potent and specific small molecule inhibitor of CtHtrA, elucidating its function, mechanism of action, and therapeutic potential against C. trachomatis. Through a chemical biology approach, JO146 has been instrumental in unveiling the essential roles of CtHtrA in both the replicative and stress-response phases of the chlamydial developmental cycle.

Introduction to JO146

JO146 is a synthetic, tri-peptide phosphonate serine protease inhibitor.[1][2] Its "war-head" motif allows for the specific and irreversible inhibition of the serine protease CtHtrA.[1] The stereochemistry of JO146 is critical for its activity, with the JO146-D2 diastereomer exhibiting significantly greater anti-chlamydial potency.[2] This inhibitor has proven to be a valuable tool for dissecting the function of CtHtrA in a genetically challenging organism.

The Primary Target of JO146: CtHtrA

The primary molecular target of JO146 in C. trachomatis is the serine protease HtrA (CtHtrA).[1] This has been validated through in vitro protease assays and activity-based probe strategies within infected host cells. CtHtrA is a periplasmic protease believed to be involved in the assembly of outer membrane proteins and general protein quality control, functions that are vital for bacterial survival, particularly under stress conditions.

Mechanism of Action and Effects on Chlamydia trachomatis

The function of JO146 is intrinsically linked to the inhibition of CtHtrA's proteolytic activity. Its effects are most profound during specific phases of the chlamydial developmental cycle and under conditions of stress.

Disruption of the Replicative Phase

JO146 is maximally effective when introduced during the mid-replicative phase of the chlamydial developmental cycle, typically between 16 to 24 hours post-infection. Administration of JO146 at this stage leads to a cascade of detrimental effects:

-

Reduction in Inclusion Size: The intracellular vacuole, or inclusion, where Chlamydia resides and replicates, fails to expand and progressively shrinks.

-

Loss of Viable Progeny: The bacteria are unable to complete their developmental cycle to form infectious elementary bodies (EBs). This results in a significant, dose-dependent reduction in infectious yield.

-

Eventual Inclusion Loss: Prolonged exposure to JO146 during the replicative phase leads to the complete disappearance of the chlamydial inclusion from the host cell.

The lethality of JO146 is not dependent on host cell protein synthesis, indicating a direct effect on the bacterium.

Essential Role in Stress Response

JO146 has been instrumental in demonstrating the critical role of CtHtrA in the chlamydial stress response.

-

Heat Stress: Treatment with JO146 during heat shock (e.g., 42°C) or during the recovery period following heat stress is completely lethal to C. trachomatis.

-

Penicillin-Induced Persistence: While JO146 has a minor effect on established penicillin-induced persistent chlamydial forms, it is completely lethal when applied during the reversion and recovery from this persistent state. This highlights the essential role of CtHtrA in regaining replicative competency after stress.

The mechanism of JO146's action is linked to the interplay between CtHtrA, fatty acid metabolism, and outer membrane protein stability. Studies on C. trachomatis isolates with reduced susceptibility to JO146 have identified mutations in the aasC gene, which is involved in the activation of host fatty acids for incorporation into the bacterial membrane. This suggests that by inhibiting CtHtrA, JO146 disrupts the proper maintenance and assembly of the chlamydial outer membrane, a process that is particularly critical during active replication and stress recovery.

Quantitative Data on JO146 Efficacy

The following tables summarize the quantitative effects of JO146 on Chlamydia trachomatis viability under various experimental conditions.

Table 1: Effect of JO146 on C. trachomatis Viable Infectious Yield during Penicillin Persistence and Reversion

| Condition | JO146 Concentration (µM) | Approximate Reduction in Viable Yield (log) | Outcome |

| During Penicillin Persistence | Not specified | ~1 | Minor |

| During Reversion from Penicillin Persistence | Not specified | Not applicable | Lethal |

Data sourced from Ong et al., 2013.

Table 2: Effect of JO146 on C. trachomatis Viable Infectious Yield during Heat Stress

| Treatment Period | JO146 Concentration (µM) | Outcome |

| During 4-hour Heat Shock (20-24 h post-infection) | 50, 100, 150 | Lethal |

| During Recovery from Heat Shock (24-28 h post-infection) | 50, 100, 150 | Lethal |

Data interpreted from graphical representations in Ong et al., 2013.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning JO146.

Chlamydia trachomatis Cell Culture and Infection

-

Host Cells: HEp-2 or McCoy B cells are commonly used. Cells are grown to confluence in appropriate media (e.g., DMEM supplemented with 10% fetal calf serum) in 24-well plates.

-

Infection: C. trachomatis (e.g., serovar D) is added to the host cell monolayer at a specified multiplicity of infection (MOI), typically between 0.3 and 1.0. The plates are centrifuged to synchronize the infection and then incubated at 37°C in a 5% CO2 environment.

JO146 Inhibition Assays

-

Timing of Addition: JO146, dissolved in a suitable solvent like DMSO, is added to the infected cell cultures at specific time points post-infection, most notably at 16 hours to target the mid-replicative phase.

-

Concentrations: A range of JO146 concentrations (e.g., 50 µM, 100 µM, 150 µM) are typically tested.

-

Incubation: The inhibitor is either left in the culture until the end of the developmental cycle (e.g., 44 hours post-infection) or for a defined period before being washed out.

Assessment of Viability (Inclusion Forming Units - IFU)

-

Harvesting: At the end of the developmental cycle, the infected cells are lysed (e.g., using sterile water or glass beads) to release the chlamydial progeny.

-

Serial Dilution and Re-infection: The lysate is serially diluted and used to infect fresh host cell monolayers.

-

Immunostaining and Enumeration: After a further incubation period (e.g., 24-48 hours), the new inclusions are fixed and stained using a Chlamydia-specific antibody (e.g., anti-LPS) and a fluorescently labeled secondary antibody. The number of inclusion forming units (IFU) per milliliter is then calculated by counting the inclusions under a fluorescence microscope.

Penicillin Persistence and Reversion Assay

-

Induction of Persistence: Penicillin is added to the infected cultures to induce a persistent state.

-

JO146 Treatment: JO146 is added either during the persistent phase or during the reversion phase (after penicillin has been washed out).

-

Viability Assessment: The viable infectious yield is determined at the end of the experiment by IFU assay as described above.

Heat Stress Assay

-

Induction of Heat Stress: Infected cultures are transferred to a 42°C incubator for a defined period (e.g., 4 hours) at a specific time post-infection (e.g., 20 hours).

-

JO146 Treatment: JO146 is added either during the heat stress period or during the recovery period at 37°C.

-

Viability Assessment: The viable infectious yield is determined at the end of the developmental cycle by IFU assay.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of JO146 in Chlamydia trachomatis.

Experimental Workflow

Caption: General experimental workflow for assessing JO146 efficacy.

Conclusion and Future Directions

JO146 has proven to be an invaluable chemical probe for elucidating the indispensable role of the serine protease CtHtrA in the pathobiology of Chlamydia trachomatis. By inhibiting CtHtrA, JO146 effectively disrupts the chlamydial developmental cycle, particularly during the replicative and stress-recovery phases, leading to bacterial death. This body of research validates CtHtrA as a promising and clinically relevant target for the development of novel anti-chlamydial therapeutics. Future research should focus on optimizing the pharmacological properties of JO146 and its analogs for potential clinical development, as well as further exploring the intricate network of proteins and pathways regulated by CtHtrA to uncover additional therapeutic targets.

References

JO146: A Novel HtrA Protease Inhibitor for Combating Helicobacter pylori

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of antibiotic-resistant Helicobacter pylori strains necessitates the development of novel therapeutic agents that act on new molecular targets. This technical guide explores the potential of JO146, a small molecule peptide-based inhibitor of the High Temperature Requirement A (HtrA) protease, as a promising antibacterial agent against H. pylori. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Introduction to JO146 and its Target: HtrA Protease

JO146 is a novel compound initially identified as an inhibitor of the HtrA protease in Chlamydia trachomatis.[1][2][3][4] The HtrA proteases are a family of evolutionarily conserved serine proteases that play a crucial role in protein quality control and are essential for bacterial survival under stress conditions.[1] In the context of Gram-negative bacteria, HtrA is typically located in the periplasm. However, H. pylori possesses a unique characteristic: it secretes its HtrA protease extracellularly, where it functions as a key virulence factor.

The secreted H. pylori HtrA directly contributes to the pathogenesis of infection by cleaving E-cadherin, a critical adherens junction protein in gastric epithelial cells. This disruption of the gastric epithelial barrier facilitates bacterial invasion and paracellular transmigration across host tissues. By targeting this secreted virulence factor, JO146 presents a novel and specific mechanism of action against H. pylori. Notably, JO146 has been shown to be non-toxic to human, koala, and mice cell lines, suggesting a favorable safety profile.

Quantitative Efficacy Data

The antibacterial activity of JO146 against H. pylori has been quantified through in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for both free JO146 and JO146 encapsulated in poly(lactic-co-glycolic) acid (PLGA) nanoparticles.

Table 1: In Vitro Activity of Free JO146 against Helicobacter pylori

| Compound | MIC Range (µg/mL) | MIC Range (µM) | MBC Range (µg/mL) |

| JO146 | 30 - 37.6 | 50 - 62.5 | 18.8 - 75.2 |

| Tetracycline (Control) | 0.63 - 1.25 | N/A | 0.625 - 2.5 |

Data sourced from studies on H. pylori strain ATCC® 43504.

Table 2: In Vitro Activity of JO146-Loaded PLGA Nanoparticles against Helicobacter pylori

| Formulation | MBC (µM) | Fold Improvement vs. Free JO146 |

| Free JO146 | 25 | - |

| 90 nm JO146-PLGA NP | 12.5 | 2-fold |

Data highlights the enhanced efficacy of nanoformulations. The 90 nm nanoparticles demonstrated a two-fold improvement in the MBC of JO146 compared to the free drug.

Mechanism of Action: Inhibition of HtrA-Mediated Pathogenesis

The proposed mechanism of action for JO146 against H. pylori centers on the inhibition of the secreted HtrA protease, thereby preventing the disruption of the host's gastric epithelial barrier.

Caption: Proposed mechanism of JO146 action against H. pylori.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the efficacy of JO146.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of free JO146 against H. pylori (ATCC® 43504) was determined using a broth microdilution method.

-

Preparation of JO146 Stock and Dilutions: A stock solution of 25 mg/mL JO146 in DMSO was prepared. This was further diluted in the assay medium (Brucella broth supplemented with 3% FBS) to achieve final concentrations ranging from 500 µM (300.84 µg/mL) down to 1.56 µM (0.94 µg/mL) in a 96-well plate. The dilutions were prepared as 2-fold serial dilutions.

-

Bacterial Inoculum: H. pylori was cultured and prepared to a standardized inoculum density.

-

Incubation: The 96-well plates containing the bacterial inoculum and JO146 dilutions were incubated under appropriate microaerophilic conditions.

-

MIC Determination: The MIC was determined as the lowest concentration of JO146 that resulted in no visible growth of H. pylori.

Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined to assess the bactericidal activity of JO146.

-

Subculturing from MIC Plate: Following the MIC determination, aliquots from the wells showing no visible growth were subcultured onto tryptic soy agar plates supplemented with 5% sheep blood.

-

Incubation: The agar plates were incubated under appropriate conditions to allow for the growth of any surviving bacteria.

-

MBC Determination: The MBC was defined as the lowest concentration of JO146 that resulted in no bacterial colony formation on the agar plates, indicating bacterial death.

Formulation of JO146-Loaded PLGA Nanoparticles

A microfluidics-based approach was utilized to formulate JO146-loaded PLGA nanoparticles. This method allows for precise control over nanoparticle size.

Caption: Workflow for microfluidic-assisted formulation of JO146-PLGA nanoparticles.

Conclusion and Future Directions

JO146 represents a promising new class of antibacterial agents against H. pylori due to its novel mechanism of action targeting the secreted virulence factor HtrA. The quantitative data demonstrates its moderate in vitro activity, which can be significantly enhanced through nanoformulation. The detailed experimental protocols provided herein offer a foundation for further research and development.

Future studies should focus on:

-

In vivo efficacy studies in animal models of H. pylori infection.

-

Pharmacokinetic and pharmacodynamic profiling of both free and nanoformulated JO146.

-

Further optimization of the nanoparticle delivery system to improve bioavailability and targeted delivery to the gastric mucosa.

-

Investigation into the potential for synergistic activity with existing anti-H. pylori therapies.

The development of HtrA inhibitors like JO146 holds significant potential to address the growing challenge of antibiotic resistance in H. pylori infections.

References

- 1. Improving Antibacterial Activity of a HtrA Protease Inhibitor JO146 against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving Antibacterial Activity of a HtrA Protease Inhibitor JO146 against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Role of CtHtrA in the Chlamydial Developmental Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections and infectious blindness globally.[1][2] Its unique biphasic developmental cycle, involving the transition between infectious Elementary Bodies (EBs) and replicative Reticulate Bodies (RBs), is central to its pathogenesis.[3][4] A key protein, High Temperature Requirement A (CtHtrA), has been identified as a critical regulator and a lynchpin for chlamydial survival and development.[1] This document provides an in-depth technical overview of CtHtrA's function, its essential role during the chlamydial developmental cycle, its involvement in the stress response, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to support future research and drug development efforts.

The Chlamydial Developmental Cycle

The developmental cycle of Chlamydia is unique among bacteria, characterized by two distinct morphological forms.

-

Elementary Body (EB): The infectious, non-replicating, and metabolically less active form that can survive extracellularly. EBs are responsible for attaching to and entering host cells.

-

Reticulate Body (RB): The non-infectious, replicative, and metabolically active form found within a host-derived vacuole called an inclusion. RBs multiply through binary fission before converting back into EBs.

The cycle begins when an EB infects a host cell and differentiates into an RB within the first few hours. RBs replicate extensively between approximately 12 to 24 hours post-infection. Subsequently, RBs asynchronously differentiate back into EBs, which are released from the host cell after 48-72 hours to infect new cells. This entire process is tightly regulated, with distinct temporal classes of gene expression.

CtHtrA: A Periplasmic Protease with Multifaceted Roles

CtHtrA is a highly conserved serine protease and chaperone located in the chlamydial periplasm. Its function is analogous to the well-characterized E. coli DegP, playing a crucial role in protein quality control by refolding or degrading misfolded proteins, particularly those in the outer membrane.

Beyond its canonical role in the periplasm, CtHtrA is also secreted. It has been detected within the chlamydial inclusion and, significantly, in the host cell cytosol. This secretion suggests CtHtrA functions as a virulence factor, potentially manipulating host cell signaling pathways, although its specific host targets remain largely unidentified. The secretion mechanism is not dependent on the Type III secretion system and may involve outer membrane vesicles (OMVs).

The Essential Function of CtHtrA in the Developmental Cycle

Chemical biology approaches have definitively shown that CtHtrA is essential for chlamydial viability, specifically during the mid-replicative phase of the developmental cycle. Inhibition of CtHtrA's protease activity leads to a halt in RB replication, a reduction in the size of the inclusion, and ultimately, a failure to produce viable infectious progeny.

Quantitative Data on CtHtrA Inhibition

The development of specific CtHtrA inhibitors, such as JO146, has been instrumental in elucidating its function. These inhibitors serve as powerful tools for research and as lead compounds for novel anti-chlamydial therapeutics.

| Inhibitor | Target | IC50 (in vitro) | Effect on C. trachomatis in Cell Culture | Reference |

| JO146 | CtHtrA | 12.5 µM | Lethal when added during mid-replicative phase; loss of inclusions and no viable EBs. | |

| JO146 Analogue (8a) | CtHtrA | ~0.38 µM (33-fold > JO146) | Retained best anti-chlamydial activity among tested analogues. | |

| 2-Pyridone Analogue (18b) | CtHtrA | ~2.5 µM (5-fold > JO146) | Superior anti-chlamydial potency compared to JO146 at 25 and 50 µM. | |

| Novel Peptidomimetic Inhibitor | CtHtrA | Not specified | Significant loss of viable infectious progeny; diminishing inclusion size and number. |

Role in Stress Response

CtHtrA is a critical component of the chlamydial stress response. Its expression is upregulated under various stress conditions, including heat shock and exposure to antibiotics like penicillin, which induces a persistent, non-replicative state. Inhibition of CtHtrA during or after stress exposure is lethal, indicating its essential role in both surviving stress and recovering from it. This function is intrinsically linked to its role in managing misfolded proteins that accumulate during stressful conditions.

Key Experimental Methodologies

The study of CtHtrA has relied on a combination of biochemical, cell-based, and genetic assays. The protocols below are generalized from published studies.

CtHtrA Inhibition Assay in Cell Culture

This assay is used to determine the effect of a CtHtrA inhibitor on the chlamydial developmental cycle.

Protocol:

-

Cell Culture: Seed host cells (e.g., HeLa cells) in 24-well plates to achieve ~95% confluency on the day of infection.

-

Infection: Infect cells with C. trachomatis EBs (e.g., serovar L2) at a Multiplicity of Infection (MOI) of 0.5-1.0. Centrifuge plates (e.g., at 500 x g for 1 hour) to synchronize infection.

-

Inhibitor Addition: At a specific time post-infection (hpi), typically during the mid-replicative phase (16-20 hpi), add the CtHtrA inhibitor (e.g., JO146) at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Continue incubation until the end of the developmental cycle (e.g., 44-48 hpi).

-

Harvesting: Lyse the host cells by sonication or osmotic shock to release chlamydial particles.

-

Quantification of Infectious Progeny: Perform serial dilutions of the lysate and use it to infect fresh monolayers of host cells. After 24-30 hours, fix and stain the cells (e.g., with anti-chlamydial LPS antibody) to visualize and count the inclusions. Calculate the Inclusion Forming Units per milliliter (IFU/mL). A significant reduction in IFU in inhibitor-treated wells compared to the control indicates efficacy.

In Vitro CtHtrA Protease Activity Assay

This biochemical assay measures the direct proteolytic activity of recombinant CtHtrA and is used for screening inhibitors.

Protocol:

-

Protein Expression: Express and purify recombinant CtHtrA protein.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

Reaction Setup: In a 96-well plate, combine recombinant CtHtrA with a fluorogenic peptide substrate (e.g., based on casein). For inhibition studies, pre-incubate CtHtrA with the inhibitor for a set time (e.g., 30 minutes) before adding the substrate.

-

Measurement: Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to the protease activity.

-

Data Analysis: Calculate the initial reaction velocity. For inhibitors, determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

CtHtrA Localization by Immunofluorescence

This method visualizes the location of CtHtrA within infected host cells.

Protocol:

-

Infection: Grow and infect host cells on glass coverslips as described in 5.1.

-

Fixation: At various times post-infection, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody access.

-

Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Primary Antibody: Incubate with a primary antibody specific to CtHtrA (polyclonal or monoclonal).

-

Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody. Co-stain with a marker for the chlamydial inclusion (e.g., anti-LPS antibody) and a nuclear stain (e.g., DAPI).

-

Imaging: Mount the coverslips on slides and visualize using fluorescence or confocal microscopy. The resulting images will show the subcellular localization of CtHtrA relative to the chlamydial inclusion and host cell compartments.

Conclusion and Future Directions

CtHtrA is unequivocally a central player in the Chlamydia trachomatis developmental cycle. Its essential functions in protein quality control during the critical replicative phase and in managing cellular stress make it indispensable for chlamydial survival. Furthermore, its secretion into the host cell cytosol points to a role in virulence and pathogenesis that is an active area of investigation. The validation of CtHtrA as a potent drug target has opened a new avenue for the development of novel anti-chlamydial therapies, which are urgently needed amid concerns of antibiotic resistance. Future research should focus on identifying the full range of CtHtrA's native substrates, elucidating its specific targets within the host cell, and optimizing the next generation of inhibitors for clinical use.

References

The Impact of JO146 on Bacterial Persistence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JO146, a novel serine protease inhibitor, on bacterial persistence models, with a primary focus on Chlamydia trachomatis. The document outlines the critical role of the High Temperature Requirement A (CtHtrA) protein in chlamydial survival and recovery from stress, and how its inhibition by JO146 offers a promising therapeutic avenue. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes.

Introduction: JO146 and the Challenge of Bacterial Persistence

Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics, poses a significant challenge in treating chronic and recurrent infections.[1] These dormant "persister" cells are not genetically resistant but can survive antibiotic treatment and repopulate, leading to therapeutic failure.[1][2] In the context of Chlamydia trachomatis, an obligate intracellular bacterium, persistence can be induced by various stressors, including exposure to beta-lactam antibiotics like penicillin, or heat shock.[3][4]

JO146 is a peptide-based inhibitor that targets the essential serine protease CtHtrA. CtHtrA is crucial for the replicative phase of the chlamydial developmental cycle and plays a vital role in the bacterial stress response, including recovery from penicillin-induced persistence and heat stress. This guide explores the lethal effect of JO146 on C. trachomatis during these persistence and recovery phases.

Quantitative Analysis of JO146 Efficacy

The efficacy of JO146 has been quantified in several studies, primarily focusing on the reduction of viable infectious progeny, measured in Inclusion Forming Units per milliliter (IFU/ml). The following tables summarize the key findings from experiments using JO146 in different C. trachomatis persistence models.

Table 1: Effect of JO146 on Penicillin-Induced Persistence

This experiment assesses the impact of JO146 when applied during the persistent state induced by penicillin.

| Time Point of Measurement (hours post-infection) | JO146 Concentration (µM) | Mean Viable Infectious Yield (IFU/ml) | Log Reduction in Viable Yield (compared to control) |

| 68 | 0 (Control) | ~1.0 x 106 | - |

| 68 | 100 | ~1.0 x 105 | ~1.0 |

| 78 | 0 (Control) | ~1.0 x 107 | - |

| 78 | 100 | ~1.0 x 106 | ~1.0 |

| 90 | 0 (Control) | ~1.0 x 107 | - |

| 90 | 100 | ~1.0 x 106 | ~1.0 |

Data synthesized from figures in Ong et al., 2013.

Table 2: Effect of JO146 on Reversion from Penicillin-Induced Persistence

This experiment evaluates the effect of JO146 when applied after penicillin is removed, during the recovery or "reversion" phase.

| Time Point of Measurement (hours post-infection) | JO146 Concentration (µM) | Mean Viable Infectious Yield (IFU/ml) | Outcome |

| 84 | 0 (Control) | Not Detected | - |

| 84 | 100 | Not Detected | - |

| 90 | 0 (Control) | ~1.0 x 104 | Viable progeny detected |

| 90 | 100 | Not Detected | Lethal |

| 100 | 0 (Control) | ~1.0 x 105 | Viable progeny detected |

| 100 | 100 | Not Detected | Lethal |

Data synthesized from figures in Ong et al., 2013.

Table 3: Effect of JO146 on Heat Stress and Recovery

This set of experiments investigates the impact of JO146 during a 4-hour heat shock period and during the subsequent recovery period.

| Experimental Condition | JO146 Concentration (µM) | Mean Viable Infectious Yield (IFU/ml) | Log Reduction in Viable Yield (compared to control) | Outcome |

| During Heat Shock (42°C) | 0 (Control) | ~1.0 x 107 | - | - |

| 50 | ~1.0 x 105 | >2.0 | Marked loss of viability | |

| 100 | Not Detected | - | Completely Lethal | |

| 150 | Not Detected | - | Completely Lethal | |

| During Recovery from Heat Shock | 0 (Control) | ~1.0 x 107 | - | - |

| 50 | ~1.0 x 104 | ~3.0 | Significant loss of viability | |

| 100 | Not Detected | - | Completely Lethal | |

| 150 | Not Detected | - | Completely Lethal |

Data synthesized from figures in Ong et al., 2013.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Ong et al., 2013.

General Chlamydia Culture

-

Cell Line: HEp-2 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Calf Serum (FCS).

-

Culture Conditions: 37°C, 5% CO2.

-

Infection: Chlamydia trachomatis (serovar D UW-E/Cx) at a Multiplicity of Infection (MOI) of 0.3.

Penicillin-Induced Persistence Model

-

Infect HEp-2 cell monolayers with C. trachomatis at an MOI of 0.3.

-

At 4 hours post-infection (h PI), add penicillin G to the culture medium at a final concentration of 100 U/ml to induce a persistent state.

-

To assess the effect of JO146 during persistence, add JO146 at various concentrations (e.g., 50 µM, 100 µM) at 16 h PI.

-

To allow for reversion from persistence, remove the penicillin- and JO146-containing medium at 30 h PI by washing the cells three times with fresh medium.

-

Incubate the cultures in fresh, antibiotic-free medium.

-

Harvest the cells at various time points (e.g., 68, 78, and 90 h PI) to determine the viable infectious yield (IFU/ml).

Reversion from Penicillin-Induced Persistence Model

-

Induce penicillin persistence as described above (steps 1 and 2).

-

At 40 h PI, remove the penicillin-containing medium by washing the cells three times to initiate reversion.

-

At 52 h PI, a time point where reversion is expected to be underway, add JO146 at various concentrations.

-

Harvest the cultures at subsequent time points (e.g., 84, 90, and 100 h PI) to measure the viable infectious yield.

Heat Shock and Recovery Model

-

Infect HEp-2 cells with C. trachomatis.

-

To test JO146 during heat shock: At 20 h PI, add JO146 to the cultures and immediately transfer them to a 42°C incubator for 4 hours.

-

To test JO146 during recovery from heat shock: At 20 h PI, subject the cultures to a 4-hour heat shock at 42°C without the inhibitor. At 24 h PI, return the cultures to 37°C and add JO146 for 4 hours.

-

After the respective treatments, replace the medium with fresh, inhibitor-free medium and incubate at 37°C.

-

Harvest the cells at 44 h PI to determine the viable infectious yield.

Visualizing the Impact of JO146

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed mechanism of action for JO146.

Experimental Workflow: Penicillin-Induced Persistence

Caption: Workflow for testing JO146 during penicillin-induced persistence.

Experimental Workflow: Reversion from Penicillin Persistence

Caption: Workflow for testing JO146 during reversion from persistence.

Signaling Pathway: CtHtrA Inhibition by JO146 in Stress Response

Caption: Proposed mechanism of JO146 action on the CtHtrA stress response pathway.

Conclusion

The serine protease inhibitor JO146 demonstrates a potent and lethal effect on Chlamydia trachomatis, particularly during the critical phase of recovery from persistence. While its impact on established persistent forms is modest, its ability to completely abrogate the reversion to a viable, infectious state highlights the essential role of CtHtrA in chlamydial stress response and recovery. The data strongly suggest that CtHtrA is a promising therapeutic target for the development of novel anti-chlamydial agents. Further investigation into JO146 and similar compounds could lead to new treatment strategies that are effective against persistent infections, a significant unmet need in the management of chlamydial disease.

References

Target Validation of the Lipopolysaccharide Transport Pathway in Gram-Negative Bacteria: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance in Gram-negative bacteria necessitates the exploration of novel therapeutic targets. One of the most promising of these is the lipopolysaccharide (LPS) transport (Lpt) pathway, an essential process for the biogenesis of the outer membrane. This guide provides a comprehensive overview of the validation of the Lpt pathway as a drug target, with a focus on key experimental protocols and data interpretation.

While the compound JO146 has been identified as a potent inhibitor of the high-temperature requirement A (HtrA) protease in specific bacteria like Chlamydia trachomatis and Helicobacter pylori, it has shown a lack of broad-spectrum activity against other common Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa in vitro.[1][2] Therefore, this guide will focus on the broader, well-validated target of the LPS transport machinery, using examples of compounds known to inhibit this pathway to illustrate the target validation process.

The LPS Transport Pathway: A Critical Target

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to intrinsic antibiotic resistance.[3] Lipopolysaccharide is the major component of the outer leaflet of this membrane and is crucial for its structural integrity and function as a permeability barrier.[3][4] The transport of LPS from its site of synthesis in the inner membrane to the outer membrane is accomplished by the Lpt complex, a protein bridge that spans the periplasm. This complex is comprised of seven essential proteins (LptA-G).

Disruption of the Lpt pathway leads to a defective outer membrane, increased sensitivity to other antibiotics, and, in many cases, cell death. This makes the components of the Lpt complex, particularly the periplasmic protein LptA and its interactions with LptC at the inner membrane, attractive targets for the development of new antibacterial agents.

Quantitative Data on Inhibitors

The following tables summarize the activity of compounds targeting the LPS transport pathway and, for completeness, the activity of JO146 against specific Gram-negative bacteria.

Table 1: Activity of LPS Transport Inhibitors

| Compound | Target | Organism | Assay Type | Potency | Reference |

| IMB-0042 | LptA/LptC Interaction | E. coli ATCC 25922 | MIC | 50 µg/mL | |

| IMB-0042 | LptA/LptC Interaction | E. coli (Clinical Isolates) | MIC | >50 µg/mL | |

| Thanatin | LptA, LptD | E. coli | In vivo activity | Disrupts Lpt bridge | |

| Peptide 920 | LpxA (LPS Biosynthesis) | E. coli | Binding Affinity (to LpxA) | Nanomolar |

Table 2: Antibacterial Activity of JO146

| Compound | Target | Organism | Assay Type | Potency | Reference |

| JO146 | HtrA Protease | Helicobacter pylori | MBC | 18.8–75.2 µg/mL (31.3–125 µM) | |

| JO146 | HtrA Protease | Escherichia coli | In vitro inhibition | Inactive | |

| JO146 | HtrA Protease | Pseudomonas aeruginosa | In vitro inhibition | Inactive | |

| JO146 | HtrA Protease | Chlamydia trachomatis | Viable Yield Reduction | ~2-3 log reduction at 100µM |

Key Experimental Protocols for Target Validation

Validating a target in drug discovery involves a series of experiments to demonstrate that modulating the target has a therapeutic effect. Below are detailed methodologies for key experiments in the context of the LPS transport pathway.

Target Engagement Assays

These assays confirm that the compound physically interacts with the intended target protein(s).

The Y2H system is a powerful genetic method to screen for inhibitors of protein-protein interactions (PPIs), such as the LptA-LptC interaction.

-

Principle: The transcription factor required to activate reporter genes is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The BD is fused to one protein of interest (e.g., LptC) and the AD to the other (e.g., LptA). Interaction between LptA and LptC brings the BD and AD into proximity, reconstituting the transcription factor and activating reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media. A compound that disrupts this interaction will inhibit growth.

-

Protocol:

-

Construct plasmids encoding LptA fused to the GAL4-AD and LptC fused to the GAL4-BD.

-

Co-transform these plasmids into a suitable yeast strain (e.g., Saccharomyces cerevisiae AH109).

-

Plate the transformed yeast on selective medium (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

For screening, grow the yeast in liquid SD/-Leu/-Trp medium to an OD600 of 0.6.

-

Dilute the culture 100-fold in selective medium lacking histidine and adenine (SD/-Leu/-Trp/-Ade/-His).

-

Add 198 µL of the diluted yeast culture and 2 µL of test compound (e.g., at a final concentration of 100 µg/mL in 1% DMSO) to each well of a microtiter plate.

-

Incubate at 30°C for 48 hours and monitor for inhibition of growth (i.e., turbidity).

-

Hits are then subjected to dose-response analysis to determine the minimum inhibitory concentration (MIC) in the Y2H system.

-

SPR is a label-free technique used to measure the binding affinity and kinetics between a compound and a target protein in real-time.

-

Principle: One molecule (the ligand, e.g., LptA) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., a small molecule inhibitor) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal, measured in response units (RU).

-

Protocol:

-

Express and purify recombinant LptA and LptC proteins with a tag (e.g., 6-His).

-

Immobilize one of the proteins (e.g., LptA) onto a sensor chip (e.g., a Carboxymethyl Dextran chip) using standard amine coupling chemistry.

-

Flow a series of concentrations of the test compound (analyte) over the chip surface at a constant flow rate (e.g., 25 µL/min).

-

Record the association and dissociation phases of the binding interaction.

-

Regenerate the chip surface between injections to remove bound analyte.

-

To test for disruption of a PPI, LptA can be immobilized, and LptC can be injected with and without the inhibitor to observe a decrease in the LptC binding signal.

-

Cellular and Phenotypic Assays

These assays determine the effect of the compound on the whole bacterial cell.

These are standard microbiology assays to quantify the antibacterial activity of a compound.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

-

Protocol (Broth Microdilution):

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium (e.g., Brucella broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria, no compound) and negative (medium only) growth controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

For MBC determination, plate aliquots from the wells with no visible growth onto agar plates. Incubate and count colonies to determine the concentration that killed 99.9% of the initial inoculum.

-

This assay measures the ability of a compound to disrupt the bacterial outer membrane, making it permeable to hydrophobic molecules.

-

Principle: The fluorescent probe N-Phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly in hydrophobic environments. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.

-

Protocol:

-

Grow and wash bacterial cells, then resuspend them in a buffer (e.g., 10 mM sodium phosphate).

-

In a fluorometer cuvette or black 96-well plate, add the bacterial suspension to an OD600 of ~0.5.

-

Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.

-

Add the test compound at various concentrations and monitor the increase in fluorescence intensity over time.

-

A known membrane-disrupting agent (e.g., polymyxin B) can be used as a positive control.

-

Visualizing Pathways and Workflows

Diagrams created using the DOT language help to clarify complex biological and experimental processes.

The Lipopolysaccharide Transport Pathway

Caption: The Lpt pathway for LPS transport in Gram-negative bacteria.

Experimental Workflow for Inhibitor Validation

Caption: Workflow for screening and validating Lpt pathway inhibitors.

Consequence of Lpt Inhibition

Caption: The logical cascade following inhibition of the Lpt complex.

References

- 1. Improving Antibacterial Activity of a HtrA Protease Inhibitor JO146 against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the periplasmic LptA protein to inhibit lipopolysaccharide transport i | Miami University [miamioh.edu]

- 4. Development of an Activity Assay for Discovery of Inhibitors of Lipopolysaccharide Transport - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling JO146: A Technical Guide to a Novel Anti-Chlamydial Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JO146 is a potent, irreversible serine protease inhibitor that has demonstrated significant efficacy against Chlamydia trachomatis, the most common bacterial sexually transmitted infection. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JO146. It details the experimental protocols for its evaluation and presents key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers engaged in the development of novel anti-infective agents.

Chemical Structure and Properties

JO146 is a peptidyl phosphonate inhibitor, specifically designed to target the High temperature requirement A (HtrA) serine protease of Chlamydia trachomatis (CtHtrA). Its chemical structure is tert-butoxycarbonyl-L-valyl-L-prolyl-L-valine diphenyl phosphonate, commonly abbreviated as Boc-Val-Pro-ValP(OPh)₂.[1][2] The compound is a tri-peptide analogue featuring a diphenyl phosphonate "warhead" that covalently modifies the active site serine of the target protease.[2][3]

JO146 exists as a mixture of two diastereomers due to the stereocenter at the phosphorus atom.[4] Research has shown that the individual diastereomers exhibit different inhibitory activities, with the S,S,R-configured diastereomer (JO146-D2) being significantly more potent than the S,S,S-configured diastereomer (JO146-D1).

Table 1: Physicochemical Properties of JO146

| Property | Value | Reference |

| Chemical Formula | C₃₂H₄₆N₃O₇P | N/A |

| Molecular Weight | 615.7 g/mol | N/A |

| CAS Number | 130727-21-8 | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO |

Mechanism of Action

JO146 functions as an irreversible inhibitor of the CtHtrA serine protease. HtrA is a crucial periplasmic protease involved in protein quality control, stress response, and the assembly of outer membrane proteins in many bacteria. By inhibiting CtHtrA, JO146 disrupts essential cellular processes in C. trachomatis, particularly during its replicative phase. This inhibition leads to a reduction in the size of chlamydial inclusions, ultimately resulting in the loss of viable elementary bodies, the infectious form of the bacteria. The compound has also been shown to be lethal to Chlamydia during recovery from stress conditions such as heat shock and penicillin-induced persistence.

Biological Activity and Quantitative Data

JO146 exhibits potent activity against Chlamydia trachomatis and has also been shown to be effective against Helicobacter pylori. However, it demonstrates a narrow spectrum of activity, with no significant inhibition observed against other common bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.

Table 2: In Vitro Inhibitory Activity of JO146

| Target | Assay | Value | Reference |

| Chlamydia trachomatis HtrA (CtHtrA) | IC₅₀ | 21.86 µM | |

| Human Neutrophil Elastase (HNE) | IC₅₀ | 1.15 µM | |

| Helicobacter pylori | MIC | 50–62.5 µM (30–37.6 µg/mL) | |

| Helicobacter pylori | MBC | 18.8–75.2 µg/mL |

Table 3: Anti-Chlamydial Activity of JO146 in Cell Culture

| Treatment Condition | Concentration | Effect | Reference |

| Mid-replicative phase (16 h post-infection) | 50 µM | Marked loss of chlamydial viability (>2 log reduction) | |

| Mid-replicative phase (16 h post-infection) | 100 µM | Completely lethal, no viable elementary bodies detected | |

| Mid-replicative phase (16 h post-infection) | 150 µM | Completely lethal | |

| Heat stress (20-24 h post-infection) | 100 µM, 150 µM | Completely lethal | |

| Recovery from penicillin persistence | 100 µM | Completely lethal |

Experimental Protocols

Synthesis of JO146 (General Approach)

While a detailed, step-by-step synthesis protocol for JO146 is not publicly available, the general approach for synthesizing peptidyl phosphonate inhibitors involves solid-phase peptide synthesis followed by the coupling of the phosphonate moiety. The synthesis of the diastereomers would require stereoselective synthesis or separation of the final products.

Chlamydia trachomatis Culture and Infection

-

Cell Line: HEp-2 cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Calf Serum (FCS).

-

Incubation Conditions: 37°C in a 5% CO₂ atmosphere.

-

Infection: Confluent HEp-2 cell monolayers are infected with C. trachomatis elementary bodies at a specified multiplicity of infection (MOI), typically around 0.3.

Determination of Chlamydial Viability (Inclusion Forming Unit Assay)

-

At the end of the experimental period (e.g., 44 hours post-infection), harvest the infected cells by scraping.

-

Lyse the cells to release the chlamydial elementary bodies (EBs).

-

Perform serial dilutions of the lysate.

-

Infect fresh confluent monolayers of HEp-2 cells with the dilutions.

-

Incubate for 24-48 hours to allow for the formation of inclusions.

-

Fix the cells and stain for chlamydial inclusions using an appropriate method (e.g., immunofluorescence).

-

Count the number of inclusions to determine the Inclusion Forming Units (IFU) per milliliter.

In Vitro CtHtrA Inhibition Assay

A specific, detailed protocol for the CtHtrA inhibition assay with JO146 is not fully described in the available literature. However, a general enzymatic assay would involve:

-

Incubating purified recombinant CtHtrA with a specific substrate in a suitable buffer.

-

Adding varying concentrations of JO146 to the reaction mixture.

-

Monitoring the enzymatic activity over time by measuring the cleavage of the substrate (e.g., through a change in fluorescence or absorbance).

-

Calculating the IC₅₀ value, which represents the concentration of JO146 required to inhibit 50% of the CtHtrA activity.

Helicobacter pylori Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

MIC Determination: A broth microdilution method is used. Serial dilutions of JO146 are prepared in a 96-well plate. H. pylori is added to each well, and the plate is incubated under appropriate microaerophilic conditions. The MIC is the lowest concentration of JO146 that visibly inhibits bacterial growth.

-

MBC Determination: Aliquots from the wells of the MIC assay that show no visible growth are plated onto appropriate agar plates. The plates are incubated, and the MBC is the lowest concentration of JO146 that results in a significant reduction (e.g., 99.9%) in bacterial colonies.

Visualizations

Caption: Experimental workflow for evaluating the efficacy of the JO146 compound.

Conclusion

JO146 represents a promising lead compound for the development of a novel class of anti-chlamydial therapeutics. Its specific mechanism of action, targeting the essential CtHtrA protease, offers the potential for a targeted therapy with a narrow spectrum of activity, which is advantageous in the era of increasing antibiotic resistance. Further research is warranted to optimize its pharmacological properties, including its selectivity and in vivo efficacy, and to fully elucidate its pharmacokinetic and toxicological profile. This technical guide provides a foundational resource for scientists contributing to this important area of drug discovery.

References

- 1. The protease inhibitor JO146 demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A modified method for rapid quantification of Chlamydia muridarum using Fluorospot - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of JO146 on Bacterial Stress Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JO146, a potent and selective inhibitor of the High Temperature Requirement A (HtrA) family of serine proteases, has emerged as a valuable chemical tool for investigating bacterial stress responses. This technical guide provides an in-depth analysis of the mechanism of action of JO146 and its profound impact on key bacterial stress response pathways. Primarily focusing on its well-documented effects in Chlamydia trachomatis and its activity against Helicobacter pylori, this document synthesizes the current understanding of how JO146-mediated HtrA inhibition compromises bacterial viability under various stress conditions. Detailed experimental protocols, quantitative data summaries, and visual representations of the implicated signaling pathways are presented to facilitate further research and drug development efforts targeting bacterial HtrA.

Introduction: HtrA Proteases as a Nexus of Bacterial Stress Responses

Bacteria have evolved intricate and robust stress response networks to survive in fluctuating and often hostile environments. A central player in maintaining protein homeostasis, particularly in the periplasmic space of Gram-negative bacteria, is the HtrA family of serine proteases. These ATP-independent enzymes function as both chaperones and proteases, refolding or degrading misfolded proteins that accumulate under stress conditions such as heat shock, oxidative stress, and exposure to antibiotics. The essential role of HtrA in bacterial viability and virulence makes it an attractive target for novel antimicrobial agents.

JO146 is a dipeptide-based irreversible inhibitor of HtrA proteases. Its primary target, CtHtrA in Chlamydia trachomatis, is essential for the bacterium's replicative phase. Inhibition of CtHtrA by JO146 leads to a loss of infectious progeny, highlighting the critical role of this protease in the chlamydial developmental cycle. This guide will explore the multifaceted impact of JO146 on bacterial stress response pathways, with a particular focus on the heat shock response and recovery from antibiotic-induced persistence.

The Heat Shock Response and JO146

The heat shock response is a highly conserved cellular process that protects against proteotoxic stress induced by elevated temperatures and other denaturing conditions. A key function of HtrA proteases is to manage the accumulation of misfolded proteins during heat stress.

Impact of JO146 on Chlamydia trachomatis Viability Under Heat Stress

Studies have demonstrated that the inhibition of CtHtrA by JO146 is lethal to C. trachomatis during heat stress and the subsequent recovery period. This underscores the indispensable role of CtHtrA in mitigating heat-induced protein damage.

Table 1: Effect of JO146 on C. trachomatis Viable Infectious Yield During and After Heat Shock

| Treatment Condition | JO146 Concentration (µM) | Log Reduction in Viable Yield | Lethality |

| During Heat Shock (4h at 42°C) | 50 | >2 | Marked loss of viability |

| 100 | Complete | Lethal | |

| 150 | Complete | Lethal | |

| During Recovery from Heat Shock (4h post-shock) | 50 | Minor | Minor impact |

| 100 | Complete | Lethal | |

| 150 | Complete | Lethal |

Data synthesized from studies on C. trachomatis serovar D UW-E/Cx.[1]

Signaling Pathway

The inhibition of HtrA by JO146 during heat stress leads to an accumulation of misfolded proteins in the periplasm, triggering a cascade of events that ultimately results in cell death.

Penicillin-Induced Persistence and JO146

Bacterial persistence is a phenomenon where a subpopulation of bacteria survives antibiotic treatment despite being genetically susceptible. Penicillin, a β-lactam antibiotic, induces a persistent state in C. trachomatis characterized by aberrant, non-replicative bodies. Recovery from this persistent state is an active process that requires robust stress response mechanisms.

JO146 Prevents Recovery from Penicillin Persistence

While JO146 has a minor effect on C. trachomatis during the persistent phase, it is completely lethal when applied during the reversion from penicillin-induced persistence.[1][2][3][4] This indicates that CtHtrA is critical for the repair and protein quality control necessary for the bacteria to resume normal replication.

Table 2: Effect of JO146 on C. trachomatis Recovery from Penicillin Persistence

| Treatment Phase | JO146 Concentration (µM) | Outcome |

| During Penicillin Persistence | 100 | ~1 log reduction in viable yield |

| During Reversion from Persistence | 100 | Complete lethality (no viable progeny) |

Data synthesized from studies on C. trachomatis serovar D UW-E/Cx.

Experimental Workflow

The following diagram illustrates the experimental workflow used to assess the impact of JO146 on the recovery from penicillin-induced persistence in C. trachomatis.

Broader Impact on Bacterial Stress Responses

While the effects of JO146 are most extensively studied in the context of heat shock and penicillin persistence in C. trachomatis, its mechanism of action suggests a broader impact on bacterial stress responses.

Oxidative and Stringent Stress Responses

The direct impact of JO146 on the oxidative stress response and the stringent response has not been extensively documented. However, given that HtrA is involved in managing protein damage from various sources, it is plausible that JO146 could sensitize bacteria to oxidative stressors. Transcriptome analysis of JO146-resistant C. trachomatis variants revealed the downregulation of genes involved in stress and DNA processing, suggesting an indirect link to these pathways.

Activity Against Other Bacterial Species

JO146 has demonstrated a narrow spectrum of activity. It is notably inactive against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli in vitro. However, it does exhibit bactericidal activity against Helicobacter pylori.

Table 3: Minimum Bactericidal Concentration (MBC) of JO146 against Helicobacter pylori

| Bacterial Species | JO146 MBC (µg/mL) | JO146 MBC (µM) |

| Helicobacter pylori | 18.8 - 75.2 | 31.3 - 125 |

Data from in vitro microdilution inhibition assays.

Experimental Protocols

Heat Shock Assay in Chlamydia trachomatis

This protocol is adapted from published studies to assess the effect of JO146 on C. trachomatis viability during heat stress.

-

Cell Culture and Infection:

-

Culture a suitable host cell line (e.g., HEp-2 cells) to confluence in 24-well plates.

-

Infect the cells with C. trachomatis (e.g., serovar D) at a multiplicity of infection (MOI) of 0.3.

-

Incubate for 20 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Heat Shock and JO146 Treatment:

-

Prepare dilutions of JO146 in pre-warmed culture medium.

-

At 20 hours post-infection, add the JO146 dilutions to the infected cells.

-

Immediately transfer the plate to a 42°C, 5% CO₂ incubator for 4 hours to induce heat shock.

-

Include control wells with no JO146 and wells maintained at 37°C.

-

-

Recovery and Viability Assessment:

-

After the 4-hour heat shock, remove the medium containing JO146 and wash the cells three times with pre-warmed medium.

-

Add fresh, pre-warmed medium to all wells.

-

Return the plate to the 37°C, 5% CO₂ incubator and incubate until the completion of the developmental cycle (e.g., 44 hours post-infection).

-

Harvest the cells and determine the viable infectious yield by titrating the lysate on a fresh monolayer of host cells and counting the inclusion-forming units (IFUs).

-

Penicillin Persistence and Recovery Assay in Chlamydia trachomatis

This protocol is based on methodologies used to investigate the role of CtHtrA in the recovery from penicillin-induced persistence.

-

Induction of Persistence:

-

Infect host cells with C. trachomatis as described above.

-

At 4 hours post-infection, add penicillin G (100 U/mL) to the culture medium to induce persistence.

-

Incubate the cultures until 40 hours post-infection.

-

-

Reversion from Persistence and JO146 Treatment:

-

At 40 hours post-infection, remove the penicillin-containing medium and wash the cells three times with pre-warmed, penicillin-free medium.

-

Add fresh, penicillin-free medium to allow the bacteria to revert from the persistent state.

-

At 12 hours after the removal of penicillin (52 hours post-infection), add different concentrations of JO146 to the cultures.

-

-

Viability Assessment:

-

Incubate the cultures for various time points after the addition of JO146 (e.g., up to 90-100 hours post-infection).

-

At each time point, harvest the cells and determine the viable infectious yield by IFU assay.

-

Conclusion and Future Directions

JO146 has proven to be an invaluable tool for dissecting the role of HtrA in bacterial stress responses, particularly in the obligate intracellular pathogen Chlamydia trachomatis. Its potent inhibitory activity has unequivocally demonstrated the critical function of CtHtrA in surviving heat shock and recovering from antibiotic-induced persistence. The bactericidal effect of JO146 on Helicobacter pylori suggests that HtrA is a viable therapeutic target in a broader range of pathogenic bacteria.

Future research should aim to elucidate the full spectrum of stress response pathways affected by HtrA inhibition using JO146. Transcriptomic and proteomic studies on JO146-treated bacteria under various stress conditions will provide a more comprehensive understanding of the downstream consequences of HtrA inhibition. Furthermore, the development of JO146 analogs with a broader spectrum of activity could pave the way for novel antimicrobial therapies that target the fundamental stress response machinery of bacteria.

References

- 1. Frontiers | The protease inhibitor JO146 demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence [frontiersin.org]

- 2. Shotgun proteomic analysis of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of multiple stress responses in Staphylococcus aureus substantially lowers the minimal inhibitory concentration when combining two novel antibiotic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The general stress response of Staphylococcus aureus promotes tolerance of antibiotics and survival in whole human blood - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Antibacterial Landscape of JO146: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antibacterial spectrum of JO146, a novel peptide-based inhibitor. JO146 targets the high-temperature requirement A (HtrA) protease, a key enzyme in bacterial protein quality control and virulence, presenting a unique mechanism of action compared to conventional antibiotics.[1] This document compiles available quantitative data, details the experimental methodologies for its assessment, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Antibacterial Spectrum of JO146

JO146 exhibits a narrow spectrum of antibacterial activity, demonstrating efficacy against specific pathogenic bacteria while showing no inhibitory effects against others. The available data on its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are summarized below.

| Bacterial Species | Gram Status | MIC (µg/mL) | MBC (µg/mL) | Efficacy |

| Helicobacter pylori | Gram-negative | 30 - 37.6[1] | 18.8 - 75.2[1][2][3] | Active |

| Chlamydia spp. | Gram-negative (atypical) | Not explicitly quantified in µg/mL, but described as causing complete loss of infectious progeny. | - | Active |

| Staphylococcus aureus | Gram-positive | No inhibition observed. | - | Inactive |

| Pseudomonas aeruginosa | Gram-negative | No inhibition observed. | - | Inactive |

| Escherichia coli | Gram-negative | No inhibition observed. | - | Inactive |

Experimental Protocols

The determination of the antibacterial activity of JO146 involves standardized in vitro susceptibility testing methods. The following protocols outline the procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

JO146 stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of JO146 Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the JO146 stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to the desired final concentration. Discard 100 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 600 nm.

-

Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL in the final well volume).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted JO146. The final volume in each well will be 200 µL.

-

Include a positive control well (MHB with inoculum, no JO146) and a negative control well (MHB only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of JO146 at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a continuation of the MIC test.

Materials:

-

MIC plate from the previous assay

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Sterile saline or broth for dilutions

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate showing no visible growth (i.e., at and above the MIC), take a small aliquot (typically 10-100 µL).

-

Spread the aliquot onto a sterile agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, count the number of colony-forming units (CFUs) on each plate.

-

The MBC is the lowest concentration of JO146 that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.

-

Visualizing Pathways and Workflows

Proposed Mechanism of Action of JO146

JO146 targets the HtrA serine protease, which is crucial for protein quality control in the bacterial periplasm. HtrA functions as both a chaperone and a protease to manage misfolded proteins, a process vital for bacterial survival, particularly under stress conditions. By inhibiting HtrA, JO146 disrupts this essential cellular process, leading to an accumulation of toxic misfolded proteins and ultimately cell death.

Figure 1: Proposed mechanism of action of JO146 via inhibition of HtrA protease.

Experimental Workflow for Determining Antibacterial Spectrum

The following diagram illustrates the sequential workflow for assessing the antibacterial activity of a compound like JO146, from initial screening to the determination of bactericidal effects.

Figure 2: Experimental workflow for MIC and MBC determination.

References

- 1. Improving Antibacterial Activity of a HtrA Protease Inhibitor JO146 against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving Antibacterial Activity of a HtrA Protease Inhibitor JO146 against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

JO146: A Chemical Probe for Interrogating HtrA Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

High-temperature requirement A (HtrA) serine proteases are a family of highly conserved enzymes that play crucial roles in protein quality control and cellular stress responses across various organisms, from bacteria to humans. Their involvement in bacterial pathogenesis and various human diseases has made them attractive targets for therapeutic intervention. JO146, a peptidic phosphonate inhibitor, has emerged as a valuable chemical probe for studying the function of HtrA, particularly in the context of bacterial infections. This technical guide provides a comprehensive overview of JO146, including its mechanism of action, inhibitory activity, and detailed experimental protocols for its use in studying HtrA function. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of HtrA biology and the application of JO146 as a research tool.

Introduction to JO146

JO146 is a synthetic, irreversible inhibitor of HtrA serine proteases. Structurally, it is a tripeptide with the sequence Boc-Val-Pro-ValP(OPh)₂, where the C-terminal valine is modified with a diphenyl phosphonate "warhead". This electrophilic phosphonate moiety covalently modifies the active site serine residue of HtrA, leading to its inactivation.

Initially identified as a potent inhibitor of Chlamydia trachomatis HtrA (CtHtrA), JO146 has been instrumental in elucidating the essential roles of this protease in the chlamydial developmental cycle. Its utility extends to studying HtrA in other pathogens, such as Helicobacter pylori, and for probing the selectivity of inhibitors against related human serine proteases.

Mechanism of Action

JO146 acts as a covalent inhibitor, targeting the catalytic serine residue within the active site of HtrA proteases. The proposed mechanism involves the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of the diphenyl phosphonate moiety. This results in the formation of a stable, covalent phosphonyl-enzyme adduct and the displacement of one of the phenoxy leaving groups. This irreversible inactivation allows for its use in target identification and validation studies.

Quantitative Data Presentation

The inhibitory activity of JO146 has been quantified against various HtrA orthologs and other serine proteases. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibitory Activity of JO146

| Target Enzyme | Organism | Assay Type | IC50 (µM) | Reference(s) |

| CtHtrA | Chlamydia trachomatis | Protease Activity Assay | 21.86 | [1] |

| Human Neutrophil Elastase (HNE) | Homo sapiens | Protease Activity Assay | 1.15 | [1] |

Table 2: Antibacterial Activity of JO146

| Organism | Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Helicobacter pylori | ATCC 43504 | Broth Microdilution | 30 - 37.6 | 18.8 - 75.2 | [2] |

| Chlamydia trachomatis | Serovar D, E, K, G | Infectious Progeny Assay | - | Lethal at various concentrations | |

| Chlamydia muridarum | Infectious Progeny Assay | - | Significant reduction in progeny | [3] | |

| Chlamydia pecorum | Infectious Progeny Assay | - | Significant reduction in progeny | ||

| Chlamydia pneumoniae | Infectious Progeny Assay | - | Significant reduction in progeny |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing JO146 to study HtrA function.

In Vitro HtrA Protease Inhibition Assay

This protocol describes a general method to determine the IC50 of JO146 against a purified HtrA enzyme using a fluorogenic peptide substrate.

Materials:

-

Purified recombinant HtrA enzyme

-

JO146 stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

-

Fluorogenic HtrA substrate (e.g., a peptide substrate with a fluorescent reporter and a quencher)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of JO146 in assay buffer.

-

In a 96-well plate, add 2 µL of each JO146 dilution. Include a DMSO-only control.

-

Add 88 µL of HtrA enzyme solution (at a final concentration optimized for the assay) to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chlamydia trachomatis Infectious Progeny Assay

This protocol details the methodology to assess the effect of JO146 on the production of infectious Chlamydia elementary bodies (EBs).

Materials:

-

HeLa or McCoy cells

-

Chlamydia trachomatis stock

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

JO146 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cycloheximide (optional, to enhance infection)

-

Methanol (for fixation)

-

Chlamydia-specific antibody (e.g., anti-LPS or anti-MOMP)

-

Fluorescently labeled secondary antibody

-

DAPI stain

-

Fluorescence microscope

Procedure:

-

Seed host cells in a 24-well plate and grow to confluency.

-

Infect the cells with C. trachomatis at a multiplicity of infection (MOI) of 0.5-1.0.

-

After 2 hours of incubation at 37°C, remove the inoculum and add fresh medium (with or without cycloheximide).

-

At a specific time post-infection (e.g., 16 hours for mid-replicative phase), add serial dilutions of JO146 to the infected cells. Include a DMSO-only control.